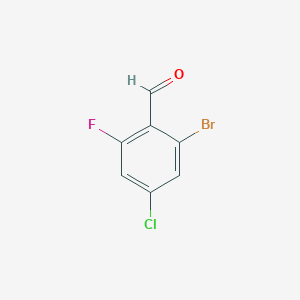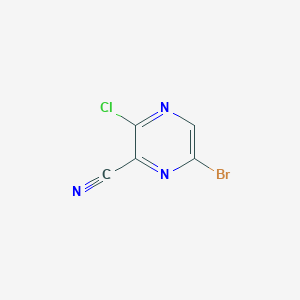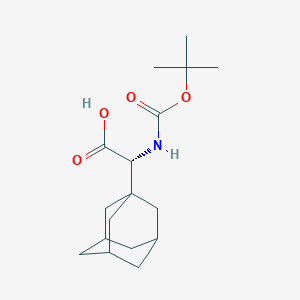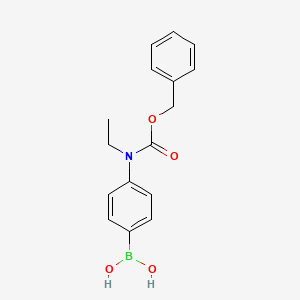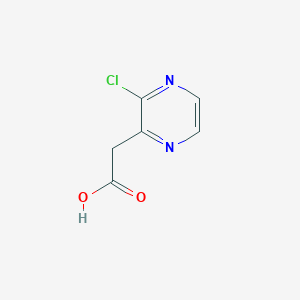
2-(3-Chloropyrazin-2-yl)acetic acid
概要
説明
2-(3-Chloropyrazin-2-yl)acetic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and an acetic acid moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyrazin-2-yl)acetic acid typically involves the chlorination of pyrazine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of 3-chloropyrazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(3-Chloropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 2-(3-hydroxypyrazin-2-yl)acetic acid.
Substitution: Formation of 2-(3-aminopyrazin-2-yl)acetic acid or other substituted derivatives.
科学的研究の応用
2-(3-Chloropyrazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substituent and the acetic acid moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(6-Chloropyrazin-2-yl)acetic acid: Similar structure but with the chlorine atom at a different position on the pyrazine ring.
2-(3-Bromopyrazin-2-yl)acetic acid: Similar structure with a bromine substituent instead of chlorine.
2-(3-Fluoropyrazin-2-yl)acetic acid: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness
2-(3-Chloropyrazin-2-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom and the presence of the acetic acid group make it distinct from other pyrazine derivatives, potentially leading to different chemical and biological properties.
特性
IUPAC Name |
2-(3-chloropyrazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-4(3-5(10)11)8-1-2-9-6/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXCTJBJHHVSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857685 | |
| Record name | (3-Chloropyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-77-6 | |
| Record name | (3-Chloropyrazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
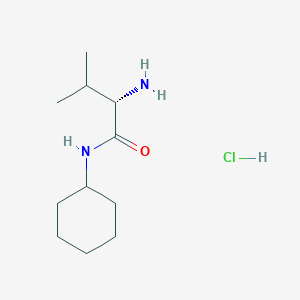
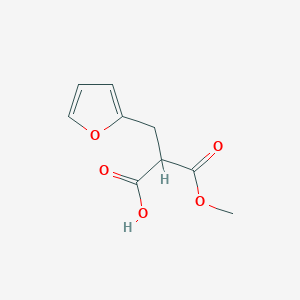
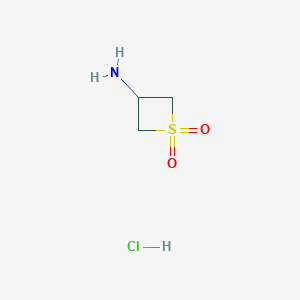
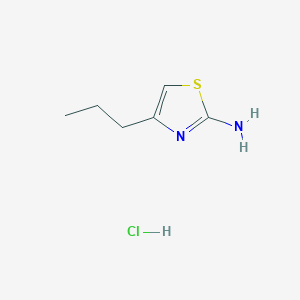
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1377209.png)
![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)
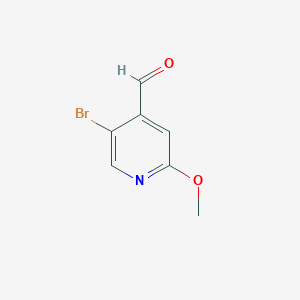

![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)
